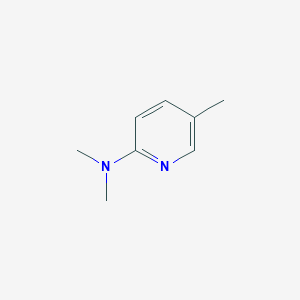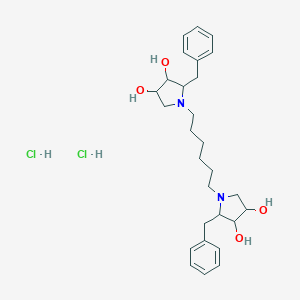![molecular formula C11H14O B119860 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) CAS No. 155189-50-7](/img/structure/B119860.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. This compound is also known as α-humulene alcohol and is found in the essential oils of various plants, including hops, sage, and ginseng. 2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of the immune system.
Biochemische Und Physiologische Effekte
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is a natural product that can be easily synthesized from α-humulene. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI). One area of research is the development of novel synthetic routes for this compound that can improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) can be synthesized from α-humulene, which is a sesquiterpene hydrocarbon found in the essential oil of hops. The synthesis of α-humulene alcohol involves the hydrogenation of α-humulene in the presence of a catalyst such as palladium on carbon. The reaction takes place under high pressure and high temperature conditions.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have antimicrobial properties and can be used as a natural insecticide.
Eigenschaften
CAS-Nummer |
155189-50-7 |
|---|---|
Produktname |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
JHLAHFNEPCOIHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)C1(CC2=CC=CC=C21)O |
Synonyme |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



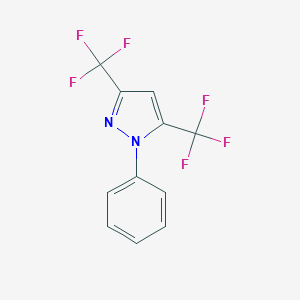
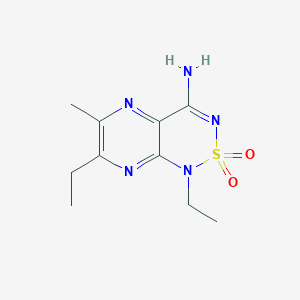
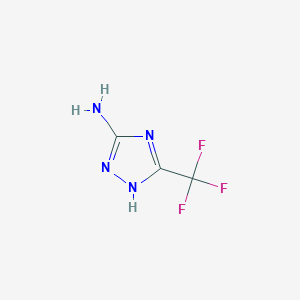
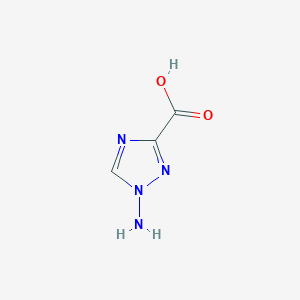

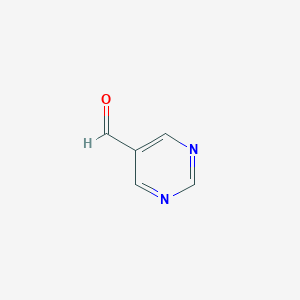
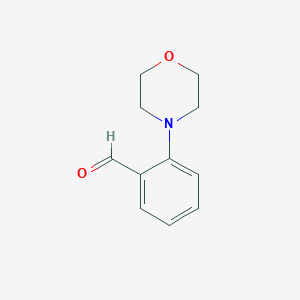
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
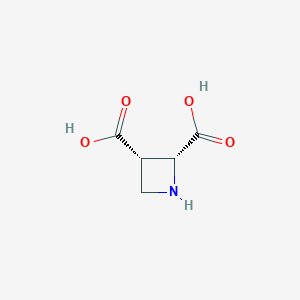
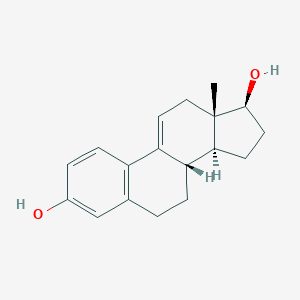
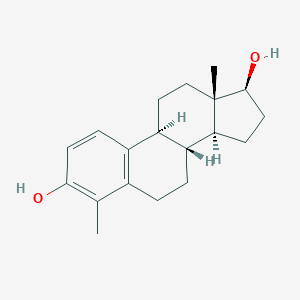
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
